molecular formula C12H14CaO8 B15285704 Calcium;4-ethoxy-4-oxobut-2-enoate

Calcium;4-ethoxy-4-oxobut-2-enoate

Cat. No.: B15285704
M. Wt: 326.31 g/mol
InChI Key: WOONQYHBMBCNDD-UHFFFAOYSA-L
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Description

These are carboxylic ester derivatives of a fatty acid . The compound is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of calcium;4-ethoxy-4-oxobut-2-enoate typically involves the esterification of fumaric acid with ethanol, followed by the addition of calcium ions to form the calcium salt. The reaction conditions often include the use of a catalyst and controlled temperature to ensure the formation of the desired ester .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Calcium;4-ethoxy-4-oxobut-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various alcohols, carboxylic acids, and substituted esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Calcium;4-ethoxy-4-oxobut-2-enoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which calcium;4-ethoxy-4-oxobut-2-enoate exerts its effects involves its interaction with various molecular targets. The compound can bind to specific enzymes and receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Calcium;4-ethoxy-4-oxobut-2-enoate is unique due to the presence of the calcium ion, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where calcium’s presence is beneficial, such as in certain biological and industrial processes .

Properties

Molecular Formula

C12H14CaO8

Molecular Weight

326.31 g/mol

IUPAC Name

calcium;4-ethoxy-4-oxobut-2-enoate

InChI

InChI=1S/2C6H8O4.Ca/c2*1-2-10-6(9)4-3-5(7)8;/h2*3-4H,2H2,1H3,(H,7,8);/q;;+2/p-2

InChI Key

WOONQYHBMBCNDD-UHFFFAOYSA-L

Canonical SMILES

CCOC(=O)C=CC(=O)[O-].CCOC(=O)C=CC(=O)[O-].[Ca+2]

Origin of Product

United States

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